(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their diverse applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a methoxyphenyl group, which is a common motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde, thiophene-2-carboxylic acid, and 2-methoxyethylamine.
Formation of Intermediate: The first step involves the formation of an intermediate via a condensation reaction between 3-methoxybenzaldehyde and 2-methoxyethylamine, resulting in the formation of an imine.
Acrylamide Formation: The imine intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acrylamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Bioconjugation: Used in the modification of biomolecules for imaging and therapeutic purposes.
Medicine
Drug Development: Potential scaffold for the development of new pharmaceuticals targeting various diseases.
Industry
Material Science: Incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and thiophene groups can facilitate binding to hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-3-(thiophen-2-yl)acrylamide
- N-(3-methoxyphenyl)-3-(thiophen-2-yl)acrylamide
- N-(2-methoxy-2-phenylethyl)-3-(thiophen-2-yl)acrylamide
Uniqueness
(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-2-yl)acrylamide is unique due to the combination of its methoxyphenyl and thiophene groups, which can provide distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.
Properties
IUPAC Name |
(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-14-6-3-5-13(11-14)16(21-2)12-18-17(19)9-8-15-7-4-10-22-15/h3-11,16H,12H2,1-2H3,(H,18,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIZOSLZBPFDCC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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